molecular formula C21H27NO2 B1665880 1H-Carbazole-1-acetic acid, 1,8-diethyl-2,3,4,9-tetrahydro-4-(2-propenyl)-, cis- CAS No. 106464-24-8

1H-Carbazole-1-acetic acid, 1,8-diethyl-2,3,4,9-tetrahydro-4-(2-propenyl)-, cis-

Cat. No. B1665880
M. Wt: 325.4 g/mol
InChI Key: CCBNJIRTSXFNHY-HOTGVXAUSA-N
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Description

“1H-Carbazole-1-acetic acid, 1,8-diethyl-2,3,4,9-tetrahydro-4-(2-propenyl)-, cis-” is a chemical compound with the molecular formula C21H27NO2 . It is a derivative of 2,3,4,9-tetrahydro-1H-carbazole-1-acetic acid and is known for its analgesic and anti-inflammatory properties .


Synthesis Analysis

The synthesis of this compound involves methods for the preparation of substituted 2,3,4,9-tetrahydro-1H-carbazole-1-acetic acid derivatives . The specifics of the synthesis process are proprietary and are not publicly available.


Molecular Structure Analysis

The molecular structure of this compound is based on the 2,3,4,9-tetrahydro-1H-carbazole-1-acetic acid skeleton, with additional ethyl and propenyl substituents . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthetic Applications

  • Synthesis of Radiolabeled Compounds : A potent analgesic agent, AY-30,068, which is a derivative of 1H-Carbazole-1-acetic acid, has been synthesized using [14C]methyl iodide. This process, involving a Wittig reaction, is significant in creating radiolabeled compounds for pharmaceutical research (Hicks et al., 1988).

Anticancer Research 2. Potential Anticancer Activity : Novel 2,3,4,9-tetrahydro-1H-carbazole derivatives have demonstrated significant anticancer activity against the A-549 cell line in in vitro studies. This highlights their potential as therapeutic agents in cancer treatment (Chaudhary & Chaudhary, 2016).

Chemical Synthesis and Analysis 3. Heteroannulated Carbazoles Synthesis : 1H-Carbazole derivatives have been utilized in the synthesis of isoxazolo- and pyrazolo-fused carbazoles, indicating their importance in the development of new chemical entities (Martin & Prasad, 2007).

  • Development of Antinociceptive Agents : Substituted 1H-Carbazole derivatives have been synthesized and evaluated for their antinociceptive (pain-relieving) properties, showing potential for developing new analgesic drugs (Rajasekaran & Thampi, 2005).

Photophysical Research 5. Fluorescent Probes : Carbazole derivatives have been developed as fluorescent probes, sensitive to hydrogen bonding. Their fluorescence properties change in different solvents, making them useful in studying solvent-solute interactions (Mitra et al., 2013).

Pharmaceutical Applications 6. Development of DP Receptor Antagonists : Carbazole derivatives have been explored as DP receptor antagonists, showing potential for treating allergic rhinitis and nasal decongestion (Expert Opinion on Therapeutic Patents, 2002).

  • Potential Treatment for Human Papillomavirus : N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, synthesized from 1H-Carbazole, shows potential as a treatment for human papillomavirus infections (Boggs et al., 2007).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources . As with all chemicals, it should be handled with appropriate safety precautions.

Future Directions

The future directions for research on this compound could include further investigation into its analgesic and anti-inflammatory properties, exploration of other potential therapeutic applications, and development of more efficient synthesis methods .

properties

IUPAC Name

ethyl 2-[(1S,4R)-8-ethyl-4-prop-2-enyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-4-8-15-11-12-16(13-18(23)24-6-3)21-19(15)17-10-7-9-14(5-2)20(17)22-21/h4,7,9-10,15-16,22H,1,5-6,8,11-13H2,2-3H3/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBNJIRTSXFNHY-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(CCC3CC=C)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2C(=CC=C1)C3=C(N2)[C@@H](CC[C@@H]3CC=C)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60910010
Record name Ethyl [8-ethyl-4-(prop-2-en-1-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60910010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Carbazole-1-acetic acid, 1,8-diethyl-2,3,4,9-tetrahydro-4-(2-propenyl)-, cis-

CAS RN

106464-24-8
Record name AY 30068
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106464248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl [8-ethyl-4-(prop-2-en-1-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60910010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Carbazole-1-acetic acid, 1,8-diethyl-2,3,4,9-tetrahydro-4-(2-propenyl)-, cis-
Reactant of Route 2
1H-Carbazole-1-acetic acid, 1,8-diethyl-2,3,4,9-tetrahydro-4-(2-propenyl)-, cis-
Reactant of Route 3
Reactant of Route 3
1H-Carbazole-1-acetic acid, 1,8-diethyl-2,3,4,9-tetrahydro-4-(2-propenyl)-, cis-
Reactant of Route 4
Reactant of Route 4
1H-Carbazole-1-acetic acid, 1,8-diethyl-2,3,4,9-tetrahydro-4-(2-propenyl)-, cis-
Reactant of Route 5
Reactant of Route 5
1H-Carbazole-1-acetic acid, 1,8-diethyl-2,3,4,9-tetrahydro-4-(2-propenyl)-, cis-
Reactant of Route 6
1H-Carbazole-1-acetic acid, 1,8-diethyl-2,3,4,9-tetrahydro-4-(2-propenyl)-, cis-

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